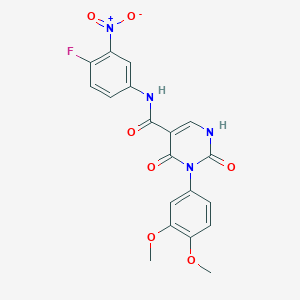

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a pyrimidine ring substituted with electron-donating (3,4-dimethoxyphenyl) and electron-withdrawing (4-fluoro-3-nitrophenyl) groups. Its synthesis typically involves multi-component reactions under acidic or solvent-mediated conditions. For example, analogous compounds are synthesized via condensation of substituted aldehydes, β-ketoesters, and urea/thiourea derivatives in acetic acid or n-butanol, followed by purification via recrystallization . Key structural features include:

- 3,4-Dimethoxyphenyl group: Enhances solubility and modulates electronic interactions via methoxy substituents.

- Dioxo-pyrimidine core: Contributes to hydrogen-bonding interactions in biological systems.

Physical properties (melting point, solubility) and spectral data (IR, NMR) align with structurally related compounds, such as ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (melting point: 233–235°C; soluble in DMSO) .

Properties

CAS No. |

887885-60-1 |

|---|---|

Molecular Formula |

C19H15FN4O7 |

Molecular Weight |

430.348 |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H15FN4O7/c1-30-15-6-4-11(8-16(15)31-2)23-18(26)12(9-21-19(23)27)17(25)22-10-3-5-13(20)14(7-10)24(28)29/h3-9H,1-2H3,(H,21,27)(H,22,25) |

InChI Key |

HQEUDWYTDRNNBD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])OC |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C15H13FN2O5

- Molecular Weight : 320.27 g/mol

- SMILES Notation :

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC

| Property | Value |

|---|---|

| Molecular Weight | 320.27 g/mol |

| LogP | 5.0156 |

| Polar Surface Area | 79.73 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that compounds similar in structure to the tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted tetrahydropyrimidines possess moderate to high activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the nitro and fluoro substituents may enhance the lipophilicity and thus the membrane permeability of the compound, contributing to its antimicrobial efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have been reported to inhibit cholinesterase enzymes effectively. For example, a related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), suggesting a potential for neuroprotective applications . The inhibition of cholinesterase is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR pathways, which are crucial in many physiological processes .

- Enzyme Interaction : The dual functionality as a cholinesterase inhibitor suggests that it may also interact with other enzymes involved in neurotransmitter regulation.

Study on Antimicrobial Efficacy

A study conducted by Ahmad et al. (2011) evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial activity, with certain substitutions leading to enhanced effectiveness against resistant strains .

Neuroprotective Potential

In a separate study focusing on cholinesterase inhibitors, compounds structurally similar to the target compound were assessed for their neuroprotective effects in vitro. The findings suggested that these compounds could potentially mitigate neurodegeneration by inhibiting acetylcholinesterase (AChE) and BChE .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study : A study demonstrated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against a range of bacterial strains. The findings suggest that it possesses broad-spectrum antibacterial properties.

- Case Study : In vitro testing revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of established antibiotics .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents potential therapeutic applications in treating metabolic disorders.

- Case Study : A recent publication highlighted its role as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. The compound showed promising results in reducing glucose levels in diabetic models .

Synthesis and Derivatives

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through several methods involving multi-component reactions. Its derivatives have been explored for enhanced biological activities.

Synthetic Pathways

- One-Pot Multicomponent Reaction : This method allows for efficient synthesis under mild conditions, reducing the need for extensive purification steps.

- Functionalization : Modifying the phenyl rings or introducing additional functional groups can enhance the compound's potency and selectivity against specific targets.

Comparison with Similar Compounds

Key Observations:

Thioxo vs. Dioxo Groups : Thioxo analogues (e.g., 4-(3-bromophenyl)-2-thioxo derivatives) exhibit stronger EGFR/CA IX inhibition in docking studies compared to dioxo derivatives, likely due to enhanced sulfur-mediated interactions . However, the target compound’s dioxo group may improve metabolic stability.

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, fluoro) increase electrophilicity, enhancing binding to enzymes like kynurenine formamidase .

- Methoxy groups (as in the target compound) improve solubility but may reduce membrane permeability compared to hydrophobic substituents (e.g., bromophenyl) .

Synthetic Flexibility : The target compound’s 4-fluoro-3-nitrophenyl group is synthetically accessible via POCl3-mediated condensation, similar to methods used for chloro/methoxyphenyl analogues .

Melting Points and Solubility:

- The target compound’s melting point is expected to align with structurally similar dioxo-pyrimidines (e.g., 182–235°C for fluorophenyl derivatives) .

- Solubility in polar aprotic solvents (e.g., DMSO) is typical for carboxamides, contrasting with ester analogues (e.g., ethyl carboxylates), which exhibit lower aqueous solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving fluorination and nitrophenyl substitution. Key steps include:

- Use of N-(3-chloro-2-fluorobenzyl) derivatives as starting materials (adjusted to target substituents).

- Optimization of solvent (e.g., DMF or THF), temperature (70–100°C), and reaction time (12–24 hours) to control regioselectivity and minimize side products .

- Purification via column chromatography with gradients of ethyl acetate/hexane. Yield improvements (up to 65–75%) are achievable by pre-activating intermediates with coupling agents like EDC·HCl/HOBt .

Q. Which analytical techniques are critical for verifying the compound’s structural identity and purity?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), fluorophenyl (δ ~7.1–7.5 ppm), and nitro group signals (δ ~8.2 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .

- HRMS-ESI(-) : Validate molecular weight (e.g., [M-H]⁻ at m/z 498.12) and isotopic patterns for Cl/F .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict this compound’s bioactivity against targets like EGFR or carbonic anhydrase IX (CA IX)?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (PDB: 1M17 for EGFR, 3IAI for CA IX).

- Key Interactions : The 3,4-dimethoxyphenyl group may form π-π stacking with EGFR’s hydrophobic pocket, while the nitro group hydrogen-bonds with CA IX’s active-site zinc .

- Validation : Compare binding scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., erlotinib for EGFR) .

Q. How should researchers resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?

- Methodological Answer :

- Assay-Specific Factors : Enzymatic assays (e.g., RNase H inhibition) may show IC50 ≤ 1 µM, while cell-based viability assays (e.g., MTT) might report higher IC50 (≥10 µM) due to poor membrane permeability.

- Mitigation : Use logP calculations (e.g., >3.5) to guide solubility adjustments (e.g., DMSO/PEG formulations) .

- Meta-Analysis : Apply ANOVA to compare variances across replicate experiments and identify assay-specific outliers .

Q. What structure-activity relationship (SAR) insights can guide modifications to enhance pharmacokinetic properties?

- Methodological Answer :

- Substituent Effects : Fluorine at the 4-fluoro-3-nitrophenyl moiety improves metabolic stability (t1/2 > 2 hours in liver microsomes). Methoxy groups enhance binding affinity but reduce solubility—replace with polar groups (e.g., -OH) to balance logD .

- In Vivo Testing : Pharmacokinetic profiling in rodent models (Cmax, AUC) can validate SAR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.